molecular formula C13H13F9N4O6 B1374814 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt) CAS No. 1361113-32-7

4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt)

Cat. No. B1374814
CAS RN: 1361113-32-7
M. Wt: 492.25 g/mol
InChI Key: TZZFRENXVUBVOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trifluoroacetic acid (TFA), a component of this compound, is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .


Chemical Reactions Analysis

TFA, a component of this compound, is a degradation product formed by the reaction of some fluorinated hydrocarbons used as refrigerants with atmospheric hydroxyl radicals .


Physical And Chemical Properties Analysis

Trifluoroacetic acid is a strong organic acid with high volatility and limited industrial uses . It is miscible with water and its low octanol/water partition coefficient indicates no potential to bioaccumulate .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

A study by Chandrashekaraiah et al. (2014) synthesized analogues related to 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt), examining their antimicrobial and in vitro antituberculosis activities against various bacterial and fungal strains, including Mycobacterium tuberculosis. This research suggests potential in designing new antibacterial and antituberculosis compounds (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Synthesis and Biological Activities

Singh et al. (2021) reported the synthesis of pyrimidine-based cationic amphiphiles using trifluoroacetic acid, similar in structure to 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt). These compounds showed significant anti-proliferative and anti-tubercular activities, highlighting their potential in medical applications (Singh, Malhotra, Bimal, Bouchet, Wedepohl, Calderón, & Prasad, 2021).

Applications in Synthesis of Other Compounds

Deady et al. (2002) demonstrated the synthesis of pyridinylthiobarbituric acids using a process involving trifluoroacetic acid. This method could be useful for the synthesis of related compounds to 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt), contributing to the development of new pharmaceuticals (Deady, Ganame, Quazi, & Zanatta, 2002).

Safety and Hazards

Trifluoroacetic acid is a corrosive acid but it does not pose the hazards associated with hydrofluoric acid because the carbon-fluorine bond is not labile . TFA is harmful when inhaled, causes severe skin burns and is toxic for aquatic organisms even at low concentrations .

Future Directions

Asymmetric organocatalysis, which involves compounds like proline, a relative of pyrrolidine, has emerged as a very powerful tool for the facile construction of complex molecular architectures . This field continues to evolve, with a deeper knowledge of organocatalytic reaction mechanisms being acquired, allowing for the fine-tuning of the structures of privileged catalysts or proposing completely new molecular entities that are able to efficiently catalyze these transformations .

properties

IUPAC Name

4-(azetidin-3-yl)pyrimidin-2-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.3C2HF3O2/c8-7-10-2-1-6(11-7)5-3-9-4-5;3*3-2(4,5)1(6)7/h1-2,5,9H,3-4H2,(H2,8,10,11);3*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZFRENXVUBVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F9N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt)
Reactant of Route 2
4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt)
Reactant of Route 3
4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt)
Reactant of Route 4
4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt)
Reactant of Route 5
4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt)
Reactant of Route 6
4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt)

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